
3-methyl-3,4-dihydro-2H-pyran
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Overview
Description
3-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with one unsaturated carbon-carbon bond. The compound is characterized by the presence of a methyl group at the third position of the dihydropyran ring. It is a colorless liquid with a boiling point of approximately 85°C and is soluble in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3,4-dihydro-2H-pyran can be synthesized through various methods. One common approach involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . Additionally, a titanocene-catalyzed reductive domino reaction has been reported to provide diverse 6-fluoro-3,4-dihydro-2H-pyrans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes using continuous flow reactors. The use of robust catalysts such as alumina ensures high yields and efficient production .
Chemical Reactions Analysis
3.1. Reactivity with Alcohols
3-Methyl-3,4-dihydro-2H-pyran acts as a protecting group for alcohols in organic synthesis. The reaction proceeds as follows:
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Formation of Tetrahydropyranylated Products : When reacted with alcohols under acidic conditions (e.g., using p-toluenesulfonic acid or boron trifluoride etherate), it forms tetrahydropyranyl ethers. These ethers are stable to many nucleophiles and can be selectively deprotected under mild acidic conditions .
3.2. Halogenation Reactions
The compound can undergo halogenation at the double bond:
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Addition of Hydrohalic Acids : Hydrochloric and hydrobromic acids add to the double bond, resulting in the formation of 2-halo derivatives, which can further react to yield substituted tetrahydropyrans .
3.3. Thermal Decomposition
The thermal stability and decomposition of this compound have been studied:
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Activation Energy : The activation energy for thermal decomposition is significant, indicating that substituents on the pyran ring influence its stability and reactivity .
Table 1: Activation Energies for Thermal Decomposition
Compound | Temperature Range (°C) | Activation Energy (kJ/mol) |
---|---|---|
This compound | 330–370 | 214.2 |
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | 287–345 | 201.5 (trans) / 196.0 (cis) |
Dihydropyran | 316–389 | 219.4 |
Scientific Research Applications
Organic Synthesis
3-Methyl-3,4-dihydro-2H-pyran is primarily used as a building block in organic chemistry. Its applications include:
- Synthesis of Prostaglandins : The compound serves as an intermediate in the total synthesis of biologically active prostaglandins, which are important in pharmacology for their role in inflammation and other physiological processes .
- Protection of Functional Groups : It is employed to protect hydroxyl groups during multi-step syntheses. For example, it can protect sterol hydroxyls and secondary amines, allowing for selective reactions without interference from these functional groups .
Table 1: Protective Applications of this compound
Functional Group | Application | Reference |
---|---|---|
Hydroxyl | Protecting sterols | |
Carboxyl | Protecting carboxylic acids | |
Amine | Protecting secondary amines |
Pharmaceutical Applications
The compound has been utilized in the pharmaceutical industry for the development of various drugs:
- Synthesis of Antimicrobial Agents : Research indicates that derivatives of this compound can be synthesized to create potent antimicrobial agents .
- Milbemycin Synthesis : It plays a crucial role in the synthesis of milbemycin β3, an important antiparasitic agent used in veterinary medicine. The efficiency of its synthesis has been improved using this compound as a precursor .
Polymer Chemistry
In polymer chemistry, this compound is explored for its potential to form polymers through various polymerization techniques:
- Polymerization Reactions : The compound can participate in ring-opening polymerization to produce polyethers or polyesters. This property is being investigated for creating biodegradable polymers that could have environmental benefits .
Environmental Considerations
Recent studies have focused on improving the synthesis process of this compound to make it more environmentally friendly. For instance, methods utilizing sodium methoxide instead of potassium carbonate have been developed to reduce waste and improve efficiency during production .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
-
Total Synthesis of Prostaglandins :
- Researchers successfully used this compound as an intermediate for synthesizing complex prostaglandin structures, demonstrating its utility in medicinal chemistry.
- Synthesis of Milbemycin β3 :
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-2H-pyran involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the presence of the unsaturated carbon-carbon bond and the oxygen atom in the ring. These features enable the compound to participate in a wide range of chemical transformations, including cycloadditions and rearrangements .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the methyl group at the third position, making it less sterically hindered and more reactive in certain reactions.
Tetrahydropyran: Fully saturated version of the compound, exhibiting different reactivity and stability profiles.
2,3-Dihydro-4H-pyran: An isomer with the double bond in a different position, leading to distinct chemical properties and reactivity.
Uniqueness
3-Methyl-3,4-dihydro-2H-pyran is unique due to the presence of the methyl group, which influences its steric and electronic properties. This modification enhances its stability and alters its reactivity compared to other pyran derivatives .
Biological Activity
3-Methyl-3,4-dihydro-2H-pyran (MDHP) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of MDHP, focusing on its toxicity, mutagenicity, and potential applications in pharmacology.
MDHP is classified as a vinyl ether and has been noted for its versatility in organic synthesis. It has a boiling point of approximately 85°C and a freezing point of -70°C . The compound is primarily used as an intermediate in chemical manufacturing and has potential applications in polymer chemistry.
Acute Toxicity
The acute toxicity of MDHP has been evaluated in various studies. The oral LD50 (lethal dose for 50% of the population) for rats ranges from 1640 to 3740 mg/kg . Clinical symptoms observed in these studies included staggering, unsteady gait, and labored breathing . Additionally, the dermal LD50 in rabbits was reported at 4920 mg/kg .
Inhalation Toxicity
Inhalation studies have shown that the 4-hour LC50 (lethal concentration for 50% of the population) is greater than 1310 ppm , indicating that high concentrations can lead to ocular and respiratory irritation . Repeated exposure has resulted in reduced body weights and sedation in rodent models.
Mutagenicity Studies
MDHP has been subjected to several mutagenicity tests. It was found to be mutagenic in both bacterial and mammalian cell systems using the Ames test and HPRT test. However, it did not exhibit clastogenic effects in vivo when administered orally or via inhalation in mice . This suggests that while MDHP may pose some genetic risks, it does not induce chromosomal damage under certain conditions.
Study on Environmental Impact
A study conducted by BASF indicated that MDHP undergoes rapid hydrolysis to glutaraldehyde and methanol when exposed to acidic conditions. The half-life of MDHP under these conditions was determined to be approximately 18.8 minutes , which raises concerns regarding its environmental persistence and potential toxicity to aquatic life .
Application in Organic Synthesis
Research has demonstrated that MDHP can be utilized as a protective group for various reactive functional groups during chemical reactions. Its ability to polymerize with itself or with other unsaturated compounds makes it valuable in polymer chemistry .
Comparative Biological Activity Table
Compound | LD50 (mg/kg) | LC50 (ppm) | Mutagenicity | Clastogenicity |
---|---|---|---|---|
This compound | 1640 - 3740 | > 1310 | Positive | Negative |
3,4-Dihydro-2-methoxy-2H-pyran | 4920 | Not reported | Positive | Not tested |
Properties
CAS No. |
91293-93-5 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
3-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h2,4,6H,3,5H2,1H3 |
InChI Key |
FOQQRIPFUIJWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=COC1 |
Origin of Product |
United States |
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